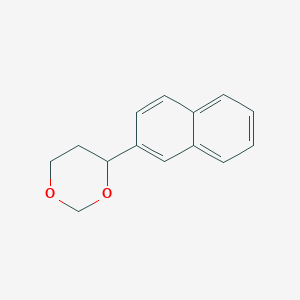

4-(Naphthalen-2-yl)-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

654637-17-9 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-naphthalen-2-yl-1,3-dioxane |

InChI |

InChI=1S/C14H14O2/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-16-14/h1-6,9,14H,7-8,10H2 |

InChI Key |

FXJASKHJYMZLII-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOC1C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Naphthalen 2 Yl 1,3 Dioxane

Retrosynthetic Analysis and Design Strategies for the 4-(Naphthalen-2-yl)-1,3-Dioxane Framework

A primary retrosynthetic disconnection of the this compound target molecule breaks the two C-O bonds of the acetal (B89532) linkage. stackexchange.com This approach logically leads back to two key precursors: a suitable 1,3-diol and 2-naphthaldehyde (B31174). This disconnection is the foundation for the most common synthetic strategies.

An alternative strategy involves the Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.orgwikipedia.org In this scenario, the retrosynthesis would involve disconnecting the C4-C5 and O1-C2 bonds, suggesting a reaction between a naphthalene-containing alkene (like 2-vinylnaphthalene) and formaldehyde (B43269).

Classical Acetalization Approaches for 1,3-Dioxanes

The formation of 1,3-dioxanes through the condensation of a carbonyl compound with a 1,3-diol is a well-established and widely used method. wikipedia.orgorganic-chemistry.org

Condensation Reactions of 1,3-Diols with Aldehyde Precursors

The most direct synthesis of this compound involves the condensation of 2-naphthaldehyde with a suitable 1,3-diol, such as 1,3-propanediol (B51772). wikipedia.orgorganic-chemistry.org This reaction is typically performed in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product. organic-chemistry.org The general reaction is as follows:

A variety of substituted 1,3-dioxanes have been synthesized using this general principle, highlighting the versatility of this approach. ijapbc.com

Application of Brønsted and Lewis Acid Catalysts in 1,3-Dioxane (B1201747) Formation

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dioxanes. wikipedia.orgacs.org

Brønsted acids , such as p-toluenesulfonic acid (PTSA) and sulfuric acid, are commonly used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. organic-chemistry.orgacs.org The use of an ion-exchange resin as a solid acid catalyst also provides a clean and efficient method for promoting the Prins reaction to form 1,3-dioxanes. acs.org

Lewis acids , like zirconium tetrachloride (ZrCl₄) and indium trichloride (B1173362) (InCl₃), can also activate the aldehyde by coordinating to the carbonyl oxygen. organic-chemistry.orgorganic-chemistry.org These catalysts often offer milder reaction conditions and higher chemoselectivity. organic-chemistry.org The choice between a Brønsted or Lewis acid can depend on the specific substrates and desired reaction conditions. acs.org In some cases, a cooperative effect between Brønsted and Lewis acids can enhance catalytic activity. nih.govlibretexts.orgnih.gov

| Catalyst Type | Examples | Role in Acetalization |

| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄), Imidazolium ionic liquids | Protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgacs.orgcolab.ws |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Indium trichloride (InCl₃), Boron trifluoride (BF₃) | Coordinate to the carbonyl oxygen to activate the aldehyde for nucleophilic attack. organic-chemistry.orgorganic-chemistry.org |

| Solid Acids | Ion-exchange resins, Montmorillonite K10 | Provide a heterogeneous catalytic system that is easily separable from the reaction mixture. acs.orgnih.gov |

Advanced Synthetic Strategies and Catalytic Systems Relevant to 1,3-Dioxane Derivatives

Recent advancements in organic synthesis have led to the development of more sophisticated methods for constructing 1,3-dioxane rings, including those with specific stereochemistry.

Investigation of Transition Metal-Catalyzed Transformations for Incorporating the Naphthalen-2-yl Moiety

While direct acetalization is the most straightforward route, transition metal-catalyzed reactions offer alternative pathways to introduce the naphthalen-2-yl group. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. thieme-connect.comnih.gov A retrosynthetic approach could envision coupling a pre-functionalized 1,3-dioxane (e.g., a boronic ester or halide at the 4-position) with a suitable naphthalene (B1677914) derivative.

Furthermore, transition metals like rhodium have been employed in the synthesis of related 1,3-dioxole (B15492876) structures through cascade reactions. nih.govrsc.orgresearchgate.net While not directly applied to this compound, these methodologies suggest the potential for developing novel transition metal-catalyzed routes to this target molecule.

Exploration of Stereoselective Synthetic Pathways for 1,3-Dioxane Derivatives

The synthesis of chiral 1,3-dioxanes is an area of significant research interest. Asymmetric versions of the Prins reaction have been developed using chiral Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, to produce enantioenriched 1,3-dioxanes. nih.govbohrium.comorganic-chemistry.orgacs.org Chiral phosphoric acids have also been utilized to construct 1,3-dioxanes enantioselectively through a hemiacetalization/intramolecular oxy-Michael addition cascade. rsc.org

These stereoselective methods are particularly relevant for the synthesis of optically active 1,3-diols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govnih.gov The reduction of a chiral 1,3-keto alcohol, obtained from an asymmetric aldol (B89426) reaction, is another strategy to access enantiomerically pure 1,3-diols, which can then be converted to the corresponding chiral 1,3-dioxane. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Confined imino-imidodiphosphate (iIDP) Brønsted acids | Asymmetric Intermolecular Prins Reaction | Catalyzes the reaction of styrenes with paraformaldehyde to yield enantioenriched 1,3-dioxanes. nih.govbohrium.comorganic-chemistry.orgacs.org |

| Chiral Phosphoric Acids | Hemiacetalization/Intramolecular Oxy-Michael Addition | Enables the enantioselective construction of 1,3-dioxanes, which can be converted to optically active 1,3-polyols. rsc.org |

| Chiral Oxazaborolidine Reagents | Asymmetric Reduction | Used for the asymmetric reduction of chiral 1,3-keto alcohols to produce enantiomerically pure 1,3-diols. nih.gov |

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and method of water removal. The formation of 1,3-dioxanes is a reversible process, and therefore, efficient removal of water is paramount to achieving high yields. organic-chemistry.org

Catalyst Selection: A variety of Brønsted and Lewis acid catalysts can be employed for acetalization. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid (p-TsOH), while Lewis acids such as iodine, cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)3), and zirconium tetrachloride (ZrCl4) have also been shown to be effective. organic-chemistry.org The choice of catalyst can influence reaction times and chemoselectivity, especially in the presence of other acid-sensitive functional groups. For instance, using a catalytic amount of iodine provides an essentially neutral and aprotic condition for the reaction. organic-chemistry.org

Solvent and Water Removal: Toluene is a common solvent for this reaction as it forms an azeotrope with water, allowing for continuous removal using a Dean-Stark apparatus. organic-chemistry.org Alternatively, chemical water scavengers like trimethylorthoformate or the use of molecular sieves can be employed. organic-chemistry.orgnih.gov A study on a similar acetal synthesis utilized a rotary evaporator with minimal dimethyl sulfoxide (B87167) as the solvent, which led to high yields in a short reaction time. organic-chemistry.org

Reactant Stoichiometry and Temperature: The stoichiometry of the reactants, specifically the ratio of 1,3-propanediol to the naphthaldehyde, can be adjusted. An excess of the diol can help to drive the reaction forward. The reaction temperature is typically elevated to the reflux temperature of the chosen solvent to facilitate both the reaction rate and the azeotropic removal of water. organic-chemistry.org

The following table summarizes various catalytic systems and conditions reported for the synthesis of 1,3-dioxanes, which can be adapted for the synthesis of this compound.

Table 1: Catalytic Systems for the Synthesis of 1,3-Dioxanes

| Catalyst | Co-reagent/Condition | Substrates | Notable Features |

|---|---|---|---|

| p-Toluenesulfonic acid | Toluene, Dean-Stark | Carbonyl compounds, 1,3-propanediol | Standard procedure with azeotropic water removal. organic-chemistry.org |

| Iodine | 1,3-bis(trimethylsiloxy)propane | Carbonyl compounds | Neutral and aprotic conditions. organic-chemistry.org |

| Cerium(III) trifluoromethanesulfonate | Triisopropyl orthoformate, diol | Hydroxyacetophenones | Mild reaction conditions. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Ethyl orthoformate, 1,3-propanediol | Carbonyl compounds | In situ acetal exchange, tolerates acid-sensitive groups. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl4) | Diol | Carbonyl compounds | Highly efficient and chemoselective under mild conditions. organic-chemistry.org |

| Tetrabutylammonium tribromide | Trimethylorthoformate, 1,3-propanediol | 2-naphthaldehyde | Homogeneous reaction at room temperature. nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of the synthetic intermediates and the final product, this compound, are crucial for obtaining a compound of high purity. The techniques employed depend on the physical properties of the compounds and the nature of the impurities.

Purification of Intermediates: The primary intermediate, 2-naphthaldehyde, may require purification before use. A common method for purifying aldehydes is recrystallization or distillation under reduced pressure. orgsyn.org For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be purified by distillation followed by recrystallization from ethanol. orgsyn.org Column chromatography on silica (B1680970) gel is another effective method, with a typical eluent system being a mixture of hexane (B92381) and ethyl acetate. chemicalbook.com

Purification of the Final Product: After the reaction to form this compound is complete, the reaction mixture is typically worked up by quenching with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst. nih.gov The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. nih.govacs.org The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. nih.govacs.org

The crude product can be purified by several methods:

Recrystallization: For solid products, recrystallization is a highly effective method for achieving high purity. For the closely related compound, 2-(2-naphthyl)-1,3-dioxane, recrystallization from methanol (B129727) yielded colorless, plate-like crystals. nih.gov

Column Chromatography: Flash chromatography using silica gel is a standard technique for purifying products of this type. acs.orgamazonaws.com The choice of eluent is critical for good separation. Common solvent systems include mixtures of non-polar and polar solvents, such as:

Hexane/Ethyl Acetate amazonaws.com

Petroleum Ether/Ethyl Acetate acs.org

n-Hexane/Dichloromethane acs.org

The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). nih.govacs.org

The following table outlines common purification techniques for intermediates and the final 1,3-dioxane product.

Table 2: Purification and Isolation Techniques

| Compound Type | Purification Method | Solvents/Eluents | Reference |

|---|---|---|---|

| Naphthaldehyde (Intermediate) | Distillation under reduced pressure | - | orgsyn.org |

| Naphthaldehyde (Intermediate) | Recrystallization | Ethanol | orgsyn.org |

| Naphthaldehyde (Intermediate) | Column Chromatography | Hexane/Ethyl Acetate | chemicalbook.com |

| Aryl-1,3-dioxane (Final Product) | Recrystallization | Methanol | nih.gov |

| Aryl-1,3-dioxane (Final Product) | Column Chromatography | Hexane/Ethyl Acetate | amazonaws.com |

| Aryl-1,3-dioxane (Final Product) | Column Chromatography | Petroleum Ether/Ethyl Acetate | acs.org |

| Aryl-1,3-dioxane (Final Product) | Column Chromatography | n-Hexane/Dichloromethane | acs.org |

Spectroscopic Characterization and Structural Elucidation of 4 Naphthalen 2 Yl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(Naphthalen-2-yl)-1,3-dioxane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a full structural assignment. The NMR spectra for the unsubstituted 1,3-dioxane (B1201747) ring are noted to be a complex system, and X-ray crystallography has been used to aid in the interpretation of the spectra for substituted analogs like the 2-isomer. nih.govresearchgate.net

Proton (¹H) NMR Analysis of Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the naphthalene (B1677914) ring and the 1,3-dioxane ring.

Naphthalene Protons: The seven protons on the naphthalene ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns would depend on their position relative to the dioxane substituent and each other, leading to a series of complex multiplets.

Dioxane Protons: The protons on the 1,3-dioxane ring would show characteristic signals in the aliphatic region. The proton at the C4 position (H-4), being a methine proton adjacent to an oxygen atom and the naphthalene ring, would be shifted downfield. The protons at C2, C5, and C6 would also exhibit distinct chemical shifts and multiplicities based on their environment and coupling to neighboring protons. The chair conformation of the dioxane ring leads to non-equivalent axial and equatorial protons, further complicating the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | m | - |

| Dioxane H-4 | ~4.5 - 5.5 | dd | ~3-12 |

| Dioxane H-2 (ax, eq) | ~4.0 - 5.0 | m | - |

| Dioxane H-6 (ax, eq) | ~3.7 - 4.5 | m | - |

Carbon-13 (¹³C) NMR Analysis and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, 14 distinct signals would be expected.

Naphthalene Carbons: Ten signals would correspond to the carbons of the naphthalene moiety. Two of these would be quaternary carbons at the ring fusion, and one would be the carbon atom bonded to the dioxane ring.

Dioxane Carbons: Four signals would correspond to the carbons of the 1,3-dioxane ring (C2, C4, C5, C6). The chemical shifts would be influenced by the attached oxygen atoms and the naphthalene substituent.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, aiding in the definitive assignment of the dioxane and naphthalene signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Naphthalene (quaternary) | 130 - 140 | None |

| Naphthalene (CH) | 120 - 130 | Positive |

| Dioxane C-2 (CH₂) | 90 - 100 | Negative |

| Dioxane C-4 (CH) | 70 - 80 | Positive |

| Dioxane C-6 (CH₂) | 60 - 70 | Negative |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the dioxane ring and within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly valuable for identifying quaternary carbons and for establishing the connection between the naphthalene ring and the 1,3-dioxane ring via the C-C bond. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be essential for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the naphthalene group with respect to the dioxane ring.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the naphthalene ring and the C-O bonds of the dioxane ether functionality.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| C-O (Ether) | Stretching | 1150 - 1050 | Strong |

The C-O stretching vibrations for cyclic ethers typically appear as strong bands in the fingerprint region. docbrown.info The C-H stretching vibrations of the aromatic naphthalene ring appear at slightly higher wavenumbers than those of the aliphatic dioxane ring. docbrown.info

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through its ionization and fragmentation pattern.

Molecular Ion: The molecular formula of this compound is C₁₄H₁₄O₂. High-resolution mass spectrometry (HRMS) would be used to confirm its exact mass (calculated: 214.0994 g/mol ). The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 214.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation would be the loss of the elements of formaldehyde (B43269) (CH₂O, 30 Da) or propanal (C₃H₆O, 58 Da) from the dioxane ring. The most prominent peak in the spectrum would likely correspond to the stable naphthylmethylium cation or a related fragment.

X-ray Crystallography for Definitive Solid-State Structural Determinationnih.govresearchgate.netiucr.org

While specific crystallographic data for the 4-isomer is not available, a detailed single-crystal X-ray diffraction study has been published for its isomer, 2-(2-Naphthyl)-1,3-dioxane (C₁₄H₁₄O₂). nih.govnih.govresearchgate.netunine.ch This analysis provides definitive proof of its molecular structure in the solid state and serves as an excellent model for this class of compounds.

The study revealed that 2-(2-Naphthyl)-1,3-dioxane crystallizes in the chiral monoclinic space group P2₁. nih.govnih.govresearchgate.net The key structural features identified are:

The 1,3-dioxane ring adopts a stable chair conformation. nih.govresearchgate.net

The naphthalene ring system is planar. nih.govresearchgate.net

In the crystal packing, molecules are linked by weak C-H···O and C-H···π interactions, forming a two-dimensional network. nih.govnih.govresearchgate.net

Table 4: Crystal Structure Data for 2-(2-Naphthyl)-1,3-dioxane nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.5351 (6) |

| b (Å) | 7.8575 (8) |

| c (Å) | 9.4057 (9) |

| β (°) | 92.839 (11) |

| Volume (ų) | 556.20 (9) |

| Z | 2 |

This crystallographic data provides unambiguous evidence of the atomic connectivity and three-dimensional shape of the 2-isomer, a level of detail unattainable by other techniques. iucr.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of 2-(naphthalen-2-yl)-1,3-dioxane reveals that it crystallizes in the monoclinic system. nih.govnih.gov The specific space group was determined to be the chiral space group P2₁ nih.govnih.gov. The unit cell parameters were determined at a temperature of 173 K. nih.gov The volume of the unit cell is 556.20 (9) ų, and it contains two molecules (Z = 2) nih.govresearchgate.net.

A summary of the crystal data and unit cell parameters is provided in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.5351 (6) Å |

| b | 7.8575 (8) Å |

| c | 9.4057 (9) Å |

| β | 92.839 (11)° |

| Volume (V) | 556.20 (9) ų |

| Z | 2 |

| Temperature (T) | 173 K |

| Radiation | Mo Kα |

| Molar Mass | 214.25 |

| Calculated Density | 1.279 Mg m⁻³ |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of 2-(naphthalen-2-yl)-1,3-dioxane consists of a planar naphthalene ring system linked to a 1,3-dioxane ring. The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical environments. nih.gov The precise geometric parameters are available in the archived Crystallographic Information File (CIF) for the reported structure. nih.gov The torsional angles of the 1,3-dioxane ring are crucial for determining its conformation and were measured to help in the interpretation of NMR spectra. nih.gov

Conformational Analysis of the 1,3-Dioxane Ring and Naphthalen-2-yl Substituent in the Solid State

In the solid state, the 1,3-dioxane ring of the title compound adopts a stable chair conformation. nih.govnih.gov This is a common low-energy conformation for six-membered saturated heterocyclic rings. The naphthalen-2-yl substituent is attached at the C2 position of the dioxane ring. nih.gov The naphthalene ring system itself is planar. nih.govnih.gov The spatial arrangement of the bulky naphthalene group relative to the dioxane ring is a key feature of the molecule's solid-state structure.

Characterization of Intermolecular Interactions (e.g., C-H···O, C-H···π) Governing Crystal Packing

The crystal packing of 2-(naphthalen-2-yl)-1,3-dioxane is stabilized by a network of weak intermolecular interactions. nih.govnih.gov Notably, there are no classic π–π stacking interactions observed between the naphthalene rings. nih.govnih.gov Instead, the crystal structure is governed by the following interactions:

C-H···O Interactions: Symmetry-related molecules are linked by a weak C-H···O hydrogen bond. This interaction connects the molecules into a helical chain that propagates along the nih.gov crystallographic direction. nih.govnih.gov

C-H···π Interactions: These helical chains are further interconnected by weak C-H···π interactions. These interactions involve hydrogen atoms and the π-system of the naphthalene aromatic rings, linking the chains to form a two-dimensional network in the (011) plane. nih.govnih.gov

A summary of the key intermolecular interactions is presented in the table below.

| Interaction Type | Description |

| C-H···O | Connects symmetry-related molecules to form a helical chain propagating along the b-axis ( nih.gov). nih.govnih.gov |

| C-H···π | Links the helical chains together through interactions with the naphthalene rings, forming a 2D network. nih.govnih.gov |

Stereochemistry and Conformational Analysis of 4 Naphthalen 2 Yl 1,3 Dioxane

Inherent Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System (e.g., Chair Conformation)

The 1,3-dioxane ring, a heterocyclic analog of cyclohexane, demonstrates a strong preference for a chair conformation over other possible forms, such as twist-boat or boat conformations. This preference is a consequence of the chair form minimizing both torsional strain (from eclipsing interactions) and angle strain.

Quantum-chemical calculations and experimental data have established that the chair conformer is the global minimum on the potential energy surface for 1,3-dioxane. nih.gov The energy difference between the chair and the next most stable twist-boat conformation is considerable, estimated to be at least 4 kcal/mol, effectively making the chair the overwhelmingly dominant conformation at ambient temperatures. acs.org The presence of the two oxygen atoms in the ring, with C-O bond lengths being shorter than C-C bonds, slightly flattens the chair at the oxygen end compared to cyclohexane.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| 2,5-Twist | ~5.6 |

| 1,4-Twist | ~6.5 |

| Boat | ~6.8 |

Note: Energy values are approximate and compiled from theoretical studies. The exact values can vary with the computational method used.

Impact of the Naphthalen-2-yl Substituent at C-4 on Ring Conformation and Dynamics

The introduction of a substituent at the C-4 position necessitates consideration of its axial versus equatorial placement. For the 4-(naphthalen-2-yl)-1,3-dioxane, the naphthalen-2-yl group is exceptionally bulky. An axial orientation would introduce severe steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogen on C-6 and the protons on C-2. Consequently, the naphthalen-2-yl group will have a profound preference for the equatorial position.

This strong preference effectively "locks" the conformation of the ring, a phenomenon described as anancomeric. The energy barrier for ring inversion to the conformer with an axial naphthyl group would be prohibitively high. While the precise conformational free energy (A-value) for a naphthalen-2-yl group at C-4 is not documented, it can be inferred to be significantly larger than that of a phenyl or even a tert-butyl group. Studies on related 5-aryl-1,3-dioxanes have shown that aryl groups have substantial conformational energies, which can be influenced by electronic factors. nih.gov Given its size, the steric demand of the naphthalen-2-yl group is the dominant factor, forcing it into the equatorial position to maximize stability.

Investigation of Configurational Isomers and Diastereomeric Ratios

The presence of the naphthalen-2-yl group at the C-4 position renders this carbon a stereocenter. Therefore, this compound is a chiral molecule that exists as a pair of enantiomers: (4R)-4-(naphthalen-2-yl)-1,3-dioxane and (4S)-4-(naphthalen-2-yl)-1,3-dioxane.

If additional substituents were present on the 1,3-dioxane ring, diastereomers would arise. For instance, a substituent at the C-2 position would lead to cis and trans isomers, referring to the relative orientation of the substituents at C-2 and C-4. In such a case, the thermodynamic equilibrium would heavily favor the diastereomer where the bulky naphthalen-2-yl group occupies an equatorial position. During the synthesis of such a substituted dioxane, the formation of the diastereomer with the equatorial naphthyl group would be the major, if not exclusive, outcome due to thermodynamic control.

Spectroscopic Techniques for Probing Conformational Equilibrium (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating the conformational dynamics of 1,3-dioxanes. rsc.org Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's three-dimensional structure. researchgate.netdocbrown.infodocbrown.info

In a conformationally mobile system, the observed NMR spectrum is a time-average of the contributing conformers. However, for an anancomeric system like this compound, a single, sharp set of signals corresponding to the locked equatorial-naphthyl chair conformation is expected at room temperature.

Key diagnostic features in the ¹H NMR spectrum include:

Chemical Shifts (δ): Axial protons are generally shielded (appear at a lower δ value) compared to their equatorial counterparts due to anisotropy effects.

Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz) are characteristic of a chair conformation.

For this compound, one would expect to observe these characteristic coupling constants, confirming the chair geometry. Variable-temperature (VT) NMR studies would likely show no significant changes in the spectrum over a wide temperature range, as the energy required for ring inversion to the sterically disfavored axial-naphthyl conformer is too high to be achieved under typical NMR conditions.

Table 2: Representative NMR Chemical Shifts for the Parent 1,3-Dioxane Ring

| Position | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| C2 | CH₂ | ~4.85 | ~94.3 |

| C4, C6 | CH₂ | ~3.91 | ~66.9 |

| C5 | CH₂ | ~1.78 | ~26.6 |

Note: Data is for the unsubstituted 1,3-dioxane in CDCl₃. docbrown.infodocbrown.info The presence of the naphthalen-2-yl group at C-4 would significantly alter the chemical shifts of the nearby protons and carbons.

Reactivity and Chemical Transformations of 4 Naphthalen 2 Yl 1,3 Dioxane

Acid-Catalyzed Hydrolysis and General Deprotection Strategies for 1,3-Dioxanes

The most fundamental reaction of 4-(naphthalen-2-yl)-1,3-dioxane is its acid-catalyzed hydrolysis, which cleaves the acetal (B89532) to regenerate the parent carbonyl compound, 2-naphthaldehyde (B31174), and 1,3-propanediol (B51772). This deprotection is a critical step in synthetic sequences where the dioxane has been used as a protecting group. thieme-connect.de A wide array of methods has been developed for the deprotection of 1,3-dioxanes under mild and selective conditions to ensure compatibility with other functional groups within a complex molecule. organic-chemistry.org

The general mechanism involves protonation of one of the dioxane oxygen atoms by an acid catalyst, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields the hemiacetal, which further hydrolyzes to the aldehyde and the diol.

Modern synthetic chemistry offers numerous catalytic systems for this transformation, enhancing efficiency and selectivity. High yields and chemoselectivity are key features of these procedures, allowing for the deprotection of acetals in the presence of sensitive functional groups like double bonds, hydroxyls, and esters. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Deprotection of 1,3-Dioxanes

| Catalyst/Reagent | Conditions | Key Features | Citation |

|---|---|---|---|

| Iodine (catalytic) | Neutral, aprotic conditions | Excellent yields, mild, fast reactions. | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temp. | Nearly neutral pH, high yields and selectivity. | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temp. | Very gentle Lewis acid catalyst, chemoselective. | organic-chemistry.org |

| NaBArF₄ | Water, 30 °C | Quantitative conversion in minutes for some substrates. | organic-chemistry.org |

Ring-Opening Reactions and Subsequent Derivatization Pathways

Beyond simple hydrolysis, the 1,3-dioxane (B1201747) ring can undergo regioselective ring-opening reactions to yield monoprotected 1,3-diols, which are valuable synthetic intermediates. thieme-connect.de These reactions involve the partial cleavage of the acetal, typically under reductive conditions, where a hydride reagent attacks one of the C-O bonds. The regioselectivity of the ring opening is a subject of intensive study and is often influenced by the reagents used and the substitution pattern of the dioxane ring. researchgate.net

For carbohydrate-derived 1,3-dioxanes, reductive ring opening using reagents like LiAlH₄-AlCl₃ has been shown to proceed with high regioselectivity. researchgate.net The choice of reducing agent and Lewis acid can direct the cleavage to a specific C-O bond, leading to predictable formation of a primary or secondary alcohol, with the other hydroxyl group remaining protected as an ether. researchgate.net This strategy allows for differential functionalization of the original diol unit.

Table 2: General Pathways for 1,3-Dioxane Ring Opening

| Reaction Type | Typical Reagents | Product Type | Citation |

|---|---|---|---|

| Reductive Opening | LiAlH₄-AlCl₃, Diisobutylaluminium hydride (DIBAL-H) | Monoprotected 1,3-diols (e.g., 3-(benzyloxy)propan-1-ol derivatives) | researchgate.net |

Applying these principles to this compound, reductive ring opening would be expected to yield either 3-((naphthalen-2-yl)methoxy)propan-1-ol or 1-(naphthalen-2-yl)-1-(propoxy)methanol, depending on the regioselectivity of the cleavage.

Exploration of Oxidation Reactions of the 1,3-Dioxane Ring

The 1,3-dioxane ring, while stable to many oxidants, can be selectively oxidized under specific conditions. An important transformation is the oxidation of the acetal directly to an ester. This can be achieved efficiently using molecular oxygen in the presence of a catalytic system, such as N-hydroxyphthalimide (NHPI) combined with a cobalt(II) salt like Co(OAc)₂. organic-chemistry.org This method provides a direct route from the protected aldehyde to the corresponding ester of 1,3-propanediol.

For this compound, this reaction would yield 3-hydroxypropyl 2-naphthoate (B1225688). Studies on the oxidation of related cyclic ethers like 1,3-dioxolane (B20135) indicate that ring-opening β-scission reactions are often dominant pathways following initial radical formation. researchgate.net

Functionalization Reactions Targeting the Naphthalen-2-yl Moiety on the Dioxane Framework (e.g., Electrophilic Aromatic Substitution, Metalation)

The presence of the 1,3-dioxane group allows for chemical modifications to be performed on the naphthalene (B1677914) ring while the aldehyde functionality remains protected.

Electrophilic Aromatic Substitution: The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wordpress.com For substituted naphthalenes, the position of attack is directed by the existing substituent and the reaction conditions. In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1) over the β-position (C2) because the carbocation intermediate formed via α-attack is better stabilized by resonance. wordpress.com For a 2-substituted naphthalene like this compound, the primary sites for electrophilic attack would be the C1 and C3 positions. The ether-like oxygen atoms of the dioxane ring are weakly activating, favoring substitution on the naphthalene ring.

However, some reactions show different selectivity. For instance, the sulfonation of naphthalene can yield the α-product under kinetic control (lower temperature) and the more sterically stable β-product under thermodynamic control (higher temperature). wordpress.com Friedel-Crafts acylation can also be directed to the β-position in certain solvents due to the formation of bulky reagent complexes that favor attack at the less hindered site. wordpress.comstackexchange.com

Metalation: Directed ortho-metalation is a powerful tool for functionalizing aromatic rings. For 2-substituted naphthalenes, deprotonation can occur at either the C1 or C3 position. The regiochemical outcome is highly dependent on the nature of the substituent and the base used. researchgate.net For substituents that can coordinate with the metalating agent, such as a methoxy (B1213986) group, deprotonation typically occurs at the adjacent C3 position. researchgate.net Given the structural similarity, the oxygen atoms of the 1,3-dioxane ring in this compound would be expected to direct metalation with organolithium reagents preferentially to the C3 position. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C3 position of the naphthalene ring.

Table 3: Potential Functionalization Reactions on the Naphthalene Moiety

| Reaction Type | Reagent | Expected Major Product Position | Resulting Derivative Type | Citation |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C1 | 1-Nitro-2-(1,3-dioxan-4-yl)naphthalene | wordpress.com |

| Bromination | Br₂ / Lewis Acid | C1 | 1-Bromo-2-(1,3-dioxan-4-yl)naphthalene | wordpress.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C1 or C6 (para-like) | Acyl-substituted naphthalene dioxane | stackexchange.com |

Investigation of Rearrangement Reactions and their Mechanisms

Rearrangement reactions involving the this compound framework are not extensively documented in the literature. However, based on the general chemistry of acetals, plausible rearrangement pathways can be postulated, particularly under acidic conditions. The formation of an oxocarbenium ion intermediate upon protonation and ring-opening could potentially trigger rearrangements of the carbon skeleton, although such reactions are generally not favored for simple dioxanes. More complex rearrangements are typically observed in substrates with specific structural features that can stabilize alternative cationic intermediates or facilitate intramolecular migrations, which are not prominent in this compound.

Synthesis of Diverse Derivatives through Chemical Modifications

The various reactions discussed in the preceding sections highlight the versatility of this compound as a scaffold for generating a diverse range of derivatives. By choosing the appropriate reaction conditions, one can selectively modify either the dioxane ring or the naphthalene nucleus.

Derivatives from Dioxane Ring Cleavage: Hydrolysis yields 2-naphthaldehyde. thieme-connect.de

Derivatives from Dioxane Ring Opening: Reductive opening provides access to monoprotected 1,3-diols, which can be further functionalized at the free hydroxyl group. researchgate.net

Derivatives from Dioxane Ring Oxidation: Direct oxidation can furnish the corresponding 3-hydroxypropyl 2-naphthoate ester. organic-chemistry.org

Derivatives from Naphthalene Functionalization: Keeping the dioxane ring intact, electrophilic substitution or metalation followed by electrophilic quench can introduce a wide array of substituents (e.g., -NO₂, -Br, -COR, -COOH) onto the naphthalene core. wordpress.comresearchgate.net

These pathways allow for the synthesis of a library of compounds based on the naphthalenyl-propanediol framework, where the oxidation state of the C1 carbon and the substitution pattern on the aromatic ring can be systematically varied.

Computational and Theoretical Studies on 4 Naphthalen 2 Yl 1,3 Dioxane

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. By employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p), the electronic structure and energy of the molecule are calculated to find the lowest energy state. icm.edu.plnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for 4-(Naphthalen-2-yl)-1,3-dioxane based on DFT Calculations of Analogous Structures

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Dioxane) | 1.43 Å |

| C-C (Dioxane) | 1.53 Å | |

| C-C (Naphthalene) | 1.37 - 1.42 Å | |

| Bond Angle | O-C-O (Dioxane) | 111.6° |

| C-O-C (Dioxane) | 113.4° | |

| C-C-C (Naphthalene) | ~120° | |

| Note: These values are typical and derived from computational studies on similar dioxane and naphthalene-containing molecules. nih.govresearchgate.net |

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO Energies)

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap suggests the molecule is more easily excitable and more reactive. libretexts.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which acts as the electron-donating part of the molecule. researchgate.net Conversely, the LUMO may be distributed across the naphthalene system and the adjacent dioxane ring. umich.edu DFT calculations can precisely map the density of these orbitals and calculate their energies. researchgate.net The charge distribution analysis reveals how electron density is spread across the molecule, which is fundamental to understanding its interaction with other molecules.

Table 2: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 eV |

| LUMO | -1.33 eV |

| HOMO-LUMO Gap (ΔE) | 4.82 eV |

| Note: Data is based on DFT (B3LYP/6-31(d,p)) calculations for naphthalene and serves as a reference. researchgate.net The substituent group would slightly alter these values. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies) and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate or interpret experimental results.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. icm.edu.plnih.gov For this compound, calculations would predict the resonance frequencies for each unique proton and carbon atom. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, the phenolic proton in a related naphthalene-triazole system is observed experimentally as a broad singlet at δ 10.60 ppm in DMSO-d₆, a feature that computational models would aim to replicate. mdpi.com

IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net Each vibrational mode relates to a specific bond stretching, bending, or twisting motion. For the title compound, characteristic frequencies would include C-O-C stretching from the dioxane ring and C-H and C=C stretching from the naphthalene moiety. researchgate.net Comparing the computed spectrum with an experimental one helps in assigning the observed bands to specific molecular vibrations. nih.gov

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Range (cm⁻¹) |

| Naphthalene C-H | Aromatic Stretch | 3050 - 3100 | 3060 - 3120 |

| Dioxane C-H | Aliphatic Stretch | 2850 - 2960 | 2860 - 2970 |

| Naphthalene C=C | Ring Stretch | 1500 - 1600 | 1510 - 1610 |

| Dioxane C-O-C | Symmetric Stretch | 1050 - 1120 | 1060 - 1130 |

| Note: Ranges are based on general spectroscopic data and DFT studies on related compounds. researchgate.netresearchgate.net |

Detailed Conformational Analysis Using Molecular Mechanics and Quantum Chemical Methods

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all stable conformers and the energy barriers between them. The 1,3-dioxane (B1201747) ring is known to exhibit several conformations, including the stable chair form and more flexible twist-boat forms. researchgate.netresearchgate.net

Molecular mechanics (MM) and quantum chemical methods are used to explore the potential energy surface of the molecule. researchgate.netosi.lv Studies on similar 1,3-dioxane derivatives have shown that the chair conformation is typically the most stable. researchgate.net For 2-(2-Naphthyl)-1,3-dioxane, X-ray crystallography confirms that the dioxane ring is in a chair conformation. nih.govnih.gov Computational analysis can quantify the energy difference between the chair conformer (with the naphthalene group in an equatorial or axial position) and other, higher-energy conformers like the 2,5-twist. researchgate.net

Table 4: Calculated Relative Free Energies for Conformations of Substituted 1,3-Dioxane

| Conformer | Relative Free Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 (most stable) |

| Chair (Axial) | ~1.3 - 1.7 |

| 2,5-Twist | ~3.1 |

| Note: Values are representative and based on quantum chemical calculations for substituted 1,3-dioxanes, illustrating the typical energy landscape. researchgate.netosi.lv |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electro- and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is colored to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would show the most negative potential (red) concentrated around the two oxygen atoms of the dioxane ring due to their high electronegativity. These sites are the primary nucleophilic centers. The most positive potential (blue) would be located on the hydrogen atoms, particularly those of the naphthalene ring, identifying them as electrophilic sites. nih.govresearchgate.net

Molecular Dynamics Simulations for Probing Dynamic Behavior and Intermolecular Interactions

While DFT and other quantum methods typically model molecules in a static state (in a vacuum or with implicit solvent), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation could be used to:

Study the conformational flexibility of the dioxane ring in a solvent environment.

Analyze the movement and orientation of the naphthalene group relative to the dioxane ring.

Investigate intermolecular interactions with solvent molecules or other solutes. The crystal structure of the related 2-(2-Naphthyl)-1,3-dioxane shows the presence of weak C-H···O and C-H···π interactions that link molecules together, and MD simulations are well-suited to probe the nature and strength of these interactions in a dynamic system. nih.govnih.gov

Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, bridging the gap between static theoretical models and real-world conditions. nih.govrsc.org

Potential Applications of 4 Naphthalen 2 Yl 1,3 Dioxane in Materials Science and Organic Synthesis

Utilization as Building Blocks or Precursors in Complex Organic Synthesis

The compound 4-(naphthalen-2-yl)-1,3-dioxane serves as a valuable precursor in the synthesis of more complex molecules. The 1,3-dioxane (B1201747) ring acts as a protecting group for a carbonyl functional group, a common strategy in multi-step organic synthesis to prevent unwanted reactions. nih.govresearchgate.netiucr.org This allows for chemical modifications on the naphthalene (B1677914) ring or other parts of a larger molecule without affecting the masked carbonyl group. For instance, the synthesis of various naphthalene derivatives often involves the protection of aldehyde or ketone functionalities. nih.gov A general synthesis for 2-substituted-1,3-dioxanes involves the reaction of an aldehyde, in this case, 2-naphthaldehyde (B31174), with 1,3-propanediol (B51772). nih.gov

The stability of the dioxane ring under certain reaction conditions, and the ability to deprotect it to reveal the original carbonyl group, makes this compound a versatile intermediate. nih.goviucr.org This strategy is crucial in the construction of complex natural products and other target molecules where precise control over reactive sites is necessary. acs.orgnih.gov The naphthalene unit itself is a key component in many biologically active compounds and functional materials, and the use of its dioxane derivative facilitates the synthesis of these complex structures. rsc.orgrsc.orgresearchgate.net

Exploration of its Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of specific enantiomers of chiral molecules, could potentially benefit from derivatives of this compound. youtube.comyoutube.comnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. youtube.comyoutube.com While this compound itself is not chiral, it can be modified to create chiral derivatives. For example, the synthesis of chiral stationary phases for chromatography has utilized naphthalene-based structures to achieve separation of chiral compounds. nih.gov

The introduction of chiral centers into the 1,3-dioxane ring or the attachment of chiral substituents to the naphthalene core could transform the molecule into a chiral auxiliary or a ligand for a metal catalyst. nih.govrsc.orgacs.org Such chiral ligands can coordinate with a metal center to form a catalyst that directs a reaction to produce a single enantiomer of the product. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active or safe. The synthesis of highly functionalized, optically active proline derivatives, for example, has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.gov

Investigation of Luminescent Properties Stemming from the Naphthalene Moiety

The naphthalene unit within this compound is inherently fluorescent. Naphthalene and its derivatives are well-known for their strong fluorescence, photostability, and electroactivity, making them valuable components in various optical applications. nih.gov These properties arise from the extensive π-conjugated system of the naphthalene ring. nih.govtandfonline.com

The photophysical properties of naphthalene derivatives, including their absorption and emission spectra, are influenced by their chemical environment and substitution patterns. nih.gov Research has shown that introducing a naphthalene moiety into conjugated systems can enhance photostability and lead to high quantum yields. nih.gov Specifically, some naphthalene derivatives exhibit luminescence in both liquid and solid states. rsc.org This has led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for sensing and imaging. nih.govmdpi.com The study of pentacene (B32325) derivatives with naphthalene moieties has revealed photoluminescent properties that are dependent on solute concentration and steric interactions. tandfonline.com Furthermore, naphthalene diimide-based peptides have been shown to form fluorescent aggregates in aqueous media. acs.org

Development as Components in Advanced Organic Materials (e.g., Polymers, Liquid Crystals)

The rigid and planar structure of the naphthalene group makes this compound and its derivatives promising candidates for the development of advanced organic materials such as polymers and liquid crystals. rsc.orggoogle.com Naphthalene-containing polymers have been synthesized for various applications, including as catalytic supports and in organic electronics. rsc.orgnih.gov These polymers can exhibit high electron mobilities and tunable absorption properties. rsc.org

In the realm of liquid crystals, the incorporation of naphthalene units can lead to materials with desirable properties. tandfonline.comacs.org For instance, new naphthalene derivatives have been synthesized that exhibit liquid crystalline glassy states. tandfonline.com Naphthalene diimides have been a key component in the development of donor-acceptor columnar liquid crystals. rsc.org Furthermore, theoretical studies on naphthalene-based dimers have provided insights into the formation of the twist-bend nematic phase, a specific type of liquid crystal phase. mdpi.com The synthesis of polymers containing 1,3-dioxane units has also been explored, for example, in the development of polymer electrolytes for lithium-metal batteries. rsc.org

Below is a table summarizing the potential applications and the key structural features of this compound that contribute to them.

| Application Area | Key Structural Feature(s) | Relevant Research Findings |

| Complex Organic Synthesis | 1,3-Dioxane as a protecting group for carbonyls. | Facilitates multi-step synthesis by masking reactive sites. nih.goviucr.org |

| Asymmetric Catalysis | Potential for chiral modification of the dioxane or naphthalene ring. | Could be developed into chiral auxiliaries or ligands for stereoselective reactions. youtube.comnih.gov |

| Luminescent Materials | Inherent fluorescence of the naphthalene moiety. | Used in OLEDs and fluorescent probes due to strong emission and photostability. nih.govtandfonline.com |

| Advanced Organic Materials | Rigid naphthalene core and potential for polymerization. | Forms the basis for high-performance polymers and liquid crystals. rsc.orgtandfonline.comrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.